L-I-OddU

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

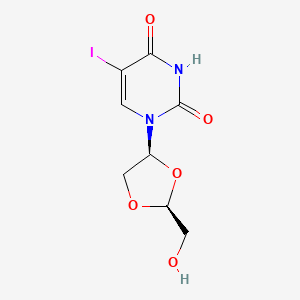

Molecular Formula |

C8H9IN2O5 |

|---|---|

Molecular Weight |

340.07 g/mol |

IUPAC Name |

1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-iodopyrimidine-2,4-dione |

InChI |

InChI=1S/C8H9IN2O5/c9-4-1-11(8(14)10-7(4)13)5-3-15-6(2-12)16-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6-/m0/s1 |

InChI Key |

GFRQBEMRUYIKAQ-WDSKDSINSA-N |

Isomeric SMILES |

C1[C@H](O[C@H](O1)CO)N2C=C(C(=O)NC2=O)I |

Canonical SMILES |

C1C(OC(O1)CO)N2C=C(C(=O)NC2=O)I |

Synonyms |

5-iododioxolane uracil beta-L-5-iododioxolane uracil L-I-OddU |

Origin of Product |

United States |

Foundational & Exploratory

L-I-OddU: A Deep Dive into the Mechanism of Action Against Epstein-Barr Virus

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of β-l-5-iododioxolane uracil (L-I-OddU), a potent and selective inhibitor of Epstein-Barr virus (EBV) replication. This compound exhibits significant antiviral activity with a favorable safety profile, making it a compelling candidate for therapeutic development against EBV-associated diseases. This document details the molecular interactions, enzymatic activation, and downstream effects of this compound on the EBV lytic cycle. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling pathways and experimental workflows.

Introduction

Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, is associated with a range of pathologies, from infectious mononucleosis to various malignancies, including Burkitt's lymphoma, nasopharyngeal carcinoma, and post-transplant lymphoproliferative disorders. The lytic phase of the EBV life cycle is crucial for viral propagation and is a key target for antiviral therapies. This compound has emerged as a highly effective agent against EBV, demonstrating potent inhibition of viral replication.[1] This guide elucidates the core mechanism by which this compound exerts its anti-EBV effects.

Quantitative Data Summary

The antiviral potency and cytotoxic profile of this compound have been quantified in several studies. The following tables summarize the key quantitative data for easy comparison.

Table 1: Antiviral Activity of this compound against Epstein-Barr Virus

| Compound | EC50 (µM) | Cell Line | Assay Method | Reference |

| This compound | 0.03 | H1 (P3HR1 clone) | EBV DNA Replication Inhibition | [1][2] |

| Acyclovir (ACV) | >50 | H1 (P3HR1 clone) | EBV DNA Replication Inhibition | [3] |

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.

Table 2: Cytotoxicity Profile of this compound

| Compound | CC50 (µM) | Cell Line | Assay Method | Reference |

| This compound | 1000 | H1 (P3HR1 clone) | Cell Viability Assay | [1][4] |

CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

Table 3: Kinetic Parameters of this compound with EBV Thymidine Kinase

| Substrate | Km (µM) | Relative Vmax | Enzyme Source | Reference |

| This compound | 5.5 | 7-fold higher than dThd | Recombinant EBV TK | [1] |

| Thymidine (dThd) | Not specified | - | Recombinant EBV TK | [1] |

Km (Michaelis constant) represents the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate.

Core Mechanism of Action

The antiviral activity of this compound against EBV is contingent on its selective phosphorylation by the virus-encoded thymidine kinase (EBV TK).[1][3] This initial activation step is the cornerstone of its specificity and potency.

Activation by EBV Thymidine Kinase

This compound is a nucleoside analog that requires conversion to its triphosphate form to exert its inhibitory effect. The first and most critical step in this process is the phosphorylation of this compound to this compound monophosphate (L-I-OddUMP). This reaction is efficiently catalyzed by the EBV thymidine kinase (TK), an enzyme expressed during the lytic phase of the viral life cycle.[1] In contrast, cellular thymidine kinases do not effectively phosphorylate this compound, which accounts for the compound's low cytotoxicity to uninfected cells.[1] The high affinity of this compound for EBV TK is demonstrated by its low Km value of 5.5 µM.[1]

Subsequent Phosphorylation and Inhibition of Viral DNA Polymerase

Following its conversion to L-I-OddUMP by EBV TK, cellular kinases are presumed to further phosphorylate the molecule to its diphosphate (L-I-OddUDP) and ultimately its active triphosphate (L-I-OddUTP) forms. L-I-OddUTP then acts as a competitive inhibitor of the EBV DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain. The incorporation of L-I-OddUTP leads to the termination of DNA chain elongation, thereby halting viral DNA replication.

Specific Inhibition of Linear EBV DNA Replication

The lytic replication of EBV is characterized by the presence of linear viral DNA, in contrast to the circular episomal DNA found during latent infection. This compound specifically targets and inhibits the replication of this linear DNA form.[2] Studies using cell lines that predominantly harbor either lytic (H1 cells with linear DNA) or latent (L5 cells with supercoiled DNA) EBV infection have shown that this compound treatment significantly reduces the amount of linear EBV DNA in lytically active cells, while having no effect on the supercoiled episomal DNA in latently infected cells.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

This compound Mechanism of Action Pathway

Caption: this compound is selectively phosphorylated by EBV TK to its active triphosphate form, which then inhibits viral DNA polymerase.

Experimental Workflow for Determining this compound Efficacy

Caption: Workflow for assessing this compound's antiviral efficacy and cytotoxicity in cell culture.

Logic Diagram for EBV TK Dependency

Caption: this compound's antiviral effect is dependent on the presence of a functional EBV thymidine kinase.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and Induction of EBV Lytic Cycle

-

Cell Lines:

-

H1 cells: A clone of the P3HR1 cell line that is a high producer of EBV and contains predominantly the linear, replicating form of the viral DNA.[1]

-

L5 cells: A clone of the P3HR1 cell line that is latently infected with EBV, contains the supercoiled episomal form of the viral DNA, and is deficient in EBV TK.[1]

-

Akata cells: An EBV-positive Burkitt's lymphoma cell line that can be induced into the lytic cycle.

-

-

Culture Conditions: Cells are typically grown in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Lytic Cycle: To induce the lytic cycle, cells such as Akata cells can be treated with chemical inducers like 12-O-tetradecanoylphorbol-13-acetate (TPA) at a final concentration of 20 ng/mL and sodium butyrate at 3 mM.

Antiviral Activity Assay (EC50 Determination)

-

Cell Seeding: Seed EBV-producing cells (e.g., induced Akata cells) in a 96-well plate at a predetermined density.

-

Drug Treatment: Add serial dilutions of this compound to the wells. Include a no-drug control and a positive control (e.g., another known anti-EBV compound).

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 72 hours).

-

DNA Extraction: After incubation, harvest the cells and extract total DNA using a commercial DNA extraction kit.

-

Quantification of EBV DNA: Quantify the number of EBV genome copies using a quantitative real-time PCR (qPCR) assay targeting a conserved region of the EBV genome (e.g., the BamHI W fragment).

-

Data Analysis: Calculate the percentage of viral replication inhibition for each drug concentration relative to the no-drug control. The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

-

Cell Seeding: Seed uninfected or latently infected cells (e.g., L5 cells) in a 96-well plate.

-

Drug Treatment: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plates for the same duration as the antiviral assay.

-

Cell Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the no-drug control. The CC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Analysis of EBV DNA Forms (Linear vs. Supercoiled)

-

Cell Lysis: Lyse the cells directly in the well of an agarose gel using a lysis buffer containing SDS and proteinase K. This method, known as in situ lysing gel analysis, helps to preserve the native conformation of the DNA.

-

Electrophoresis: Separate the DNA by electrophoresis on a 0.8% agarose gel. The supercoiled episomal DNA will migrate faster than the linear replicative DNA.

-

Southern Blotting: Transfer the separated DNA to a nylon membrane.

-

Hybridization: Probe the membrane with a radiolabeled DNA probe specific for a region of the EBV genome.

-

Visualization: Visualize the different DNA forms by autoradiography. The intensity of the bands corresponding to the linear and supercoiled forms can be quantified to assess the effect of this compound on viral replication.

EBV Thymidine Kinase Assay

-

Enzyme Preparation: Prepare cell extracts from lytically induced EBV-positive cells or use purified recombinant EBV TK.

-

Reaction Mixture: Set up a reaction mixture containing the enzyme preparation, a reaction buffer, ATP, and the radiolabeled substrate ([³H]this compound or [¹⁴C]dThd).

-

Incubation: Incubate the reaction at 37°C for a specific time.

-

Stopping the Reaction: Stop the reaction by spotting the mixture onto DEAE-cellulose filter paper discs and washing away the unreacted substrate.

-

Quantification: Measure the amount of phosphorylated product retained on the filter discs using a scintillation counter.

-

Kinetic Analysis: To determine the Km and Vmax, perform the assay with varying concentrations of the substrate.

Conclusion

This compound is a highly potent and selective inhibitor of Epstein-Barr virus replication. Its mechanism of action is well-defined, relying on the specific activation by the viral thymidine kinase and subsequent inhibition of the viral DNA polymerase. This targeted approach results in a potent antiviral effect with minimal cellular toxicity. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound as a therapeutic agent for the treatment of EBV-associated diseases. The clear dependence on a virus-specific enzyme makes this compound an exemplary model for the rational design of targeted antiviral therapies.

References

- 1. Anti-Epstein-Barr Virus (EBV) Activity of β-l-5-Iododioxolane Uracil Is Dependent on EBV Thymidine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. brightspotcdn.byu.edu [brightspotcdn.byu.edu]

- 4. Anti-EBV: Artificial intelligence driven predictive modeling for repurposing drugs as potential antivirals against Epstein-Barr virus - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide to L-I-OddU: A Potent Anti-Epstein-Barr Virus Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and experimental protocols related to L-I-OddU (β-L-5-Iododioxolane Uracil), a potent and selective inhibitor of the Epstein-Barr virus (EBV).

Core Compound Details

| Parameter | Value | Reference |

| Chemical Name | β-L-5-Iododioxolane Uracil | [1][2] |

| CAS Number | 207920-87-4 | MedChemExpress |

| Molecular Formula | C₈H₉IN₂O₅ | MedChemExpress |

| Molecular Weight | 340.07 g/mol | MedChemExpress |

| SMILES | O=C1NC(C(I)=CN1[C@H]2O--INVALID-LINK--OC2)=O | BLD Pharm |

| Appearance | White to off-white solid | (Inferred) |

Chemical Structure

This compound is a nucleoside analogue featuring a dioxolane ring in place of the natural deoxyribose or ribose sugar moiety. The uracil base is modified with an iodine atom at the 5-position. The "L" configuration of the dioxolane ring is a key structural feature.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthesis

A plausible synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

Biological Activity

This compound is a highly potent and selective inhibitor of Epstein-Barr virus (EBV) replication. It exhibits strong antiviral activity against lytic EBV infection with minimal cytotoxicity to host cells.

| Parameter | Value | Cell Line | Reference |

| EC₅₀ (50% Effective Concentration) | 0.03 µM | P3HR-1 | [1][2] |

| CC₅₀ (50% Cytotoxic Concentration) | 1000 µM (1000 nM) | P3HR-1 | [1][2] |

| Selectivity Index (SI = CC₅₀/EC₅₀) | >33,333 | (Calculated) |

Mechanism of Action

The antiviral activity of this compound is dependent on its selective phosphorylation by the EBV-encoded thymidine kinase (EBV-TK).[3]

Caption: Mechanism of action of this compound.

Once inside an EBV-infected cell, this compound is converted to its monophosphate form (L-I-OddUMP) by the viral thymidine kinase.[1] This initial phosphorylation step is crucial for its selectivity, as this compound is a poor substrate for host cellular kinases.[3] Subsequently, host cell kinases further phosphorylate L-I-OddUMP to the active triphosphate form. This compound triphosphate then acts as a competitive inhibitor of the EBV DNA polymerase, leading to the suppression of viral DNA replication and, consequently, the inhibition of viral protein synthesis.[1]

Experimental Protocols

Anti-EBV Activity Assay

The following is a generalized protocol for determining the anti-EBV activity of this compound, based on common methodologies for nucleoside analogues.

Objective: To determine the 50% effective concentration (EC₅₀) of this compound against Epstein-Barr virus replication.

Materials:

-

P3HR-1 cells (EBV-producing B-cell line)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

This compound stock solution (e.g., in DMSO)

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Reagents for quantifying EBV DNA (e.g., DNA extraction kit, primers and probes for quantitative PCR) or detecting viral antigens (e.g., antibodies for immunofluorescence or ELISA).

Workflow:

Caption: Workflow for anti-EBV activity assay.

Procedure:

-

Cell Seeding: Seed P3HR-1 cells into 96-well plates at a density of approximately 1 x 10⁵ cells/well in 100 µL of culture medium.

-

Compound Preparation: Prepare a series of twofold dilutions of this compound in culture medium.

-

Treatment: Add 100 µL of the diluted compound to the appropriate wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates for 7 days at 37°C in a humidified atmosphere with 5% CO₂.

-

Analysis:

-

EBV DNA Quantification: Extract total DNA from the cells and quantify the number of EBV genome copies using a real-time quantitative PCR (qPCR) assay targeting a specific EBV gene, such as the BamHI W fragment.[4]

-

Viral Capsid Antigen (VCA) Expression: Alternatively, measure the expression of late viral antigens, such as VCA, using an enzyme-linked immunosorbent assay (ELISA) or an immunofluorescence assay (IFA).[4]

-

-

Data Analysis: Calculate the percentage of inhibition of EBV replication for each drug concentration relative to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound.

Materials:

-

An appropriate cell line (e.g., the same cell line used for the antiviral assay or a rapidly dividing cell line like CEM)

-

Culture medium and supplements

-

This compound stock solution

-

96-well cell culture plates

-

CO₂ incubator

-

Reagents for assessing cell viability (e.g., MTT, XTT, or CellTiter-Glo).

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a cell control with no compound.

-

Incubation: Incubate the plates for a period that allows for several cell divisions (e.g., 3-5 days).

-

Viability Assessment: Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Determine the CC₅₀ value from the dose-response curve.

EBV Thymidine Kinase Assay

Objective: To assess the phosphorylation of this compound by EBV thymidine kinase.[3]

Materials:

-

Recombinant EBV thymidine kinase

-

[³H]-labeled this compound

-

Reaction buffer (containing ATP and MgCl₂)

-

DEAE-cellulose filter discs

-

Scintillation counter and scintillation fluid.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, [³H]-L-I-OddU, and EBV thymidine kinase.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Quenching and Spotting: Stop the reaction and spot an aliquot of the mixture onto a DEAE-cellulose filter disc.

-

Washing: Wash the filter discs to remove unphosphorylated [³H]-L-I-OddU.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of phosphorylated [³H]-L-I-OddU.

Conclusion

This compound is a promising anti-EBV agent with high potency and a favorable safety profile in vitro. Its mechanism of action, which relies on selective activation by the viral thymidine kinase, underscores its potential for targeted therapy of EBV-associated diseases. The experimental protocols outlined in this guide provide a framework for the further investigation and development of this compound and related nucleoside analogues.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Epstein-Barr Virus (EBV) Activity of β-l-5-Iododioxolane Uracil Is Dependent on EBV Thymidine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of novel nucleoside and nucleotide analogues on Epstein-Barr virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

L-I-OddU: An In-depth Technical Guide to its Antiviral Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-I-OddU (β-L-5-iododioxolane uracil) is a dioxolane nucleoside analog that has demonstrated potent and highly selective antiviral activity against the Epstein-Barr virus (EBV), a ubiquitous human herpesvirus associated with a range of malignancies and infectious mononucleosis. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, with a focus on its mechanism of action, quantitative activity data, and the experimental protocols used for its evaluation. The remarkable selectivity of this compound for EBV is attributed to its specific activation by the virus-encoded thymidine kinase, highlighting a targeted approach to antiviral therapy with minimal host cell cytotoxicity.

Introduction

The search for effective and selective antiviral agents remains a cornerstone of infectious disease research. Nucleoside analogs have historically been a highly successful class of antiviral drugs. This compound has emerged as a promising candidate specifically for the treatment of EBV infections. Its unique L-configuration and the presence of a dioxolane ring distinguish it from many other nucleoside analogs. This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on the antiviral properties of this compound.

Antiviral Spectrum of Activity

The antiviral activity of this compound is highly specific to the Epstein-Barr virus. While it exhibits exceptional potency against EBV, its activity against other related herpesviruses is significantly lower.

Data Presentation: Quantitative Antiviral Activity

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound against various human herpesviruses.

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| Epstein-Barr Virus (EBV) | H1 cells | DNA Replication Inhibition | 0.03 | 1000 | >33,333 | [1][2] |

| Herpes Simplex Virus-1 (HSV-1) | - | Plaque Reduction | >100 | - | - | [2] |

| Herpes Simplex Virus-2 (HSV-2) | - | Plaque Reduction | >100 | - | - | [2] |

| Varicella-Zoster Virus (VZV) | - | Plaque Reduction | >100 | - | - | [2] |

| Human Cytomegalovirus (HCMV) | - | Plaque Reduction | >100 | - | - | [2] |

Note: An EC50 value of ">100" indicates that the compound showed weak or no activity at the highest concentration tested.

Mechanism of Action

The selective anti-EBV activity of this compound is contingent upon its phosphorylation by the Epstein-Barr virus thymidine kinase (EBV-TK).[1]

-

Selective Phosphorylation: this compound is a poor substrate for human cellular thymidine kinases. However, it is efficiently recognized and phosphorylated by the EBV-encoded thymidine kinase to its monophosphate form, L-I-OddUMP.[1] This initial phosphorylation step is the primary determinant of the drug's selectivity.

-

Conversion to Triphosphate: Cellular kinases subsequently convert L-I-OddUMP to its diphosphate (L-I-OddUDP) and active triphosphate (L-I-OddUTP) forms.

-

Inhibition of Viral DNA Polymerase: The triphosphate metabolite, L-I-OddUTP, is believed to act as a competitive inhibitor of the EBV DNA polymerase, ultimately terminating viral DNA chain elongation and suppressing viral replication.[1][2]

Signaling Pathway: Activation and Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiviral activity.

EBV DNA Replication Inhibition Assay

This assay quantifies the inhibition of EBV DNA replication in a cell-based system.

-

Cell Lines: P3HR-1 cells (an EBV-producing cell line) are commonly used.

-

Induction of Lytic Cycle: The EBV lytic cycle can be induced by treating the cells with phorbol-12-myristate-13-acetate (PMA) and sodium butyrate.

-

Drug Treatment: Cells are incubated with various concentrations of this compound. A vehicle control (e.g., DMSO) is run in parallel.

-

DNA Extraction: After a set incubation period (e.g., 72 hours), total DNA is extracted from the cells.

-

Quantitative PCR (qPCR): The amount of EBV DNA is quantified using real-time PCR targeting a specific EBV gene (e.g., the BamHI W fragment). A standard curve with known amounts of EBV DNA is used for absolute quantification.

-

Data Analysis: The EC50 value is calculated as the concentration of this compound that inhibits EBV DNA replication by 50% compared to the untreated control.

EBV Thymidine Kinase (TK) Assay

This biochemical assay determines the ability of EBV-TK to phosphorylate this compound.

-

Enzyme Source: Purified recombinant EBV thymidine kinase.

-

Substrates: Radiolabeled [³H]-L-I-OddU and, as a control, [¹⁴C]-thymidine.

-

Reaction Mixture: The reaction buffer typically contains Tris-HCl, ATP, MgCl₂, and the enzyme.

-

Incubation: The reaction is initiated by adding the enzyme and incubated at 37°C.

-

Separation of Phosphorylated Product: The reaction is stopped, and the reaction mixture is spotted onto anion-exchange filter discs (e.g., DE81). Unreacted nucleosides are washed away, while the negatively charged phosphorylated products remain bound to the filter.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter to determine the extent of phosphorylation.

-

Data Analysis: The rate of phosphorylation of this compound by EBV-TK is compared to that of thymidine.

Cytopathic Effect (CPE) Inhibition Assay / Plaque Reduction Assay (for other herpesviruses)

These assays are used to determine the antiviral activity against viruses that cause visible damage to cultured cells.

-

Cell Lines: Appropriate permissive cell lines for the respective virus (e.g., Vero cells for HSV-1, HSV-2, and VZV; human foreskin fibroblasts for HCMV).

-

Virus Infection: Confluent cell monolayers are infected with a known titer of the virus.

-

Drug Treatment: The infected cells are overlaid with a medium (often semi-solid, like methylcellulose for plaque assays) containing serial dilutions of this compound.

-

Incubation: Plates are incubated for a period sufficient for the virus to form visible plaques or cause widespread CPE (typically 2-7 days, depending on the virus).

-

Visualization:

-

CPE Inhibition: The extent of cell death and morphological changes are observed microscopically.

-

Plaque Reduction: The cell monolayer is fixed and stained (e.g., with crystal violet), and the number of plaques is counted.

-

-

Data Analysis: The EC50 is the concentration of the compound that reduces the viral CPE or the number of plaques by 50% compared to the virus control.

Experimental Workflow: Antiviral Activity Determination

Conclusion

This compound stands out as a highly potent and selective inhibitor of Epstein-Barr virus replication. Its mechanism of action, which relies on the specific enzymatic activity of the viral thymidine kinase, provides a clear rationale for its narrow antiviral spectrum and low cytotoxicity. This targeted approach makes this compound an attractive candidate for further preclinical and clinical development for the treatment of EBV-associated diseases. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other novel antiviral compounds. Future research should focus on in vivo efficacy studies and the potential for combination therapies to further enhance its therapeutic potential.

References

In Vitro Cytotoxicity of L-I-OddU: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-I-OddU, a novel L-5'-halo-dioxolane nucleoside analogue, has demonstrated potent and selective antiviral activity, particularly against the Epstein-Barr virus (EBV). Understanding its in vitro cytotoxicity is crucial for evaluating its therapeutic potential and safety profile. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, including quantitative data, detailed experimental protocols, and an exploration of the potential signaling pathways involved in its cytotoxic effects.

Quantitative Cytotoxicity Data

The primary measure of in vitro cytotoxicity is the 50% cytotoxic concentration (CC50), which represents the concentration of a substance required to cause a 50% reduction in cell viability. For this compound, a CC50 value of 1000 µM has been reported, indicating low cytotoxicity in the absence of the viral target.[1]

Table 1: In Vitro Cytotoxicity of this compound

| Compound | CC50 (µM) | Cell Line | Assay | Reference |

| This compound (β-l-5-Iododioxolane uracil) | 1000 | Not specified in abstract | Not specified in abstract | [1] |

Experimental Protocols

The following is a generalized protocol for determining the in vitro cytotoxicity of a compound like this compound, based on common methodologies cited in the literature. The specific details for the reported CC50 value of this compound were not available in the public domain.

Cell Viability Assay (Conceptual Protocol)

This protocol describes a colorimetric assay, such as the MTT or XTT assay, which is a standard method for assessing cell viability.

1. Cell Culture and Seeding:

-

Human cell lines (e.g., HeLa, HepG2, or a relevant cell line for the intended therapeutic area) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated overnight to allow for attachment.

2. Compound Treatment:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

The culture medium is replaced with fresh medium containing the various concentrations of this compound. Control wells receive medium with the solvent at the same final concentration.

3. Incubation:

-

The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

4. Cell Viability Assessment (MTT Assay Example):

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for an additional 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

-

A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

5. Data Acquisition and Analysis:

-

The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm for formazan).

-

The percentage of cell viability is calculated relative to the solvent-treated control cells.

-

The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Visualization

Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound using a cell viability assay.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the antiviral activity of this compound is dependent on its phosphorylation by the Epstein-Barr virus thymidine kinase (EBV-TK).[1] This selective activation within virus-infected cells leads to the inhibition of viral DNA synthesis.

The mechanism of cytotoxicity in uninfected mammalian cells at high concentrations (around the CC50 of 1000 µM) is not well-defined in the available literature. However, based on the known mechanisms of other pyrimidine nucleoside analogs, several pathways could be implicated.

Potential Cytotoxic Mechanisms

As a nucleoside analog, this compound could potentially interfere with cellular nucleic acid metabolism, leading to cytotoxicity through the following proposed mechanisms:

-

Incorporation into DNA and/or RNA: If phosphorylated by cellular kinases, this compound triphosphates could be incorporated into cellular DNA or RNA. This incorporation could lead to chain termination, DNA damage, and interference with transcription and translation.

-

Inhibition of Cellular Enzymes: The phosphorylated metabolites of this compound might inhibit key enzymes involved in nucleotide metabolism, such as thymidylate synthase or DNA polymerases, leading to an imbalance in the nucleotide pool and subsequent cell cycle arrest and apoptosis.

Potential Signaling Pathways for Apoptosis Induction

Should this compound induce cytotoxicity through DNA damage or metabolic stress, it would likely trigger apoptosis via the intrinsic (mitochondrial) pathway.

Caption: A putative intrinsic apoptosis pathway potentially activated by this compound-induced cellular stress.

Conclusion

This compound exhibits low in vitro cytotoxicity with a reported CC50 of 1000 µM. Its primary antiviral mechanism relies on selective activation by viral thymidine kinase. While the precise signaling pathways for host cell cytotoxicity are not fully elucidated, it is hypothesized that at high concentrations, this compound may interfere with cellular nucleic acid metabolism, leading to the induction of apoptosis through the intrinsic pathway. Further research is warranted to fully characterize the cytotoxic mechanism of this compound in mammalian cells to further support its development as a safe and effective antiviral agent.

References

An In-depth Technical Guide to the Cellular Uptake and Phosphorylation of L-I-OddU

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-I-OddU (β-L-5-iododioxolane uracil) is a potent and selective antiviral agent against the Epstein-Barr virus (EBV). Its therapeutic efficacy is contingent upon its entry into host cells and subsequent metabolic activation through phosphorylation. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and phosphorylation of this compound. It is intended to serve as a valuable resource for researchers and professionals involved in the development of antiviral nucleoside analogs. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the associated biological pathways and experimental workflows.

Introduction

This compound is a nucleoside analog with demonstrated high potency against EBV, exhibiting a 50% effective concentration (EC₅₀) of 0.03 µM with low cytotoxicity.[1] The mechanism of action of this compound, like many nucleoside analogs, is dependent on its intracellular conversion to the active triphosphate form, which can then interfere with viral DNA synthesis. Understanding the kinetics and mechanisms of its cellular uptake and multi-step phosphorylation is critical for optimizing its therapeutic application and for the design of next-generation antiviral agents. This guide will delve into the specifics of these two pivotal processes.

Cellular Uptake of this compound

The entry of this compound into target cells is the initial and essential step for its antiviral activity. As a nucleoside analog, it is presumed to be transported across the cell membrane by specialized protein transporters.

Putative Transporters

While specific transporters for this compound have not been definitively identified in the reviewed literature, the primary candidates for its cellular uptake are the two major families of human nucleoside transporters (hNTs):

-

Human Equilibrative Nucleoside Transporters (hENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient.

-

Human Concentrative Nucleoside Transporters (hCNTs): These are secondary active transporters that mediate the unidirectional influx of nucleosides against their concentration gradient, typically coupled to a sodium ion gradient.

Further research is required to elucidate which specific members of the hENT and hCNT families are responsible for the transport of this compound and to determine the kinetics of this transport.

Intracellular Phosphorylation of this compound

Following its uptake into the cell, this compound must undergo a series of three phosphorylation steps to be converted into its active triphosphate form, L-I-OddUTP. This process is initiated by a viral kinase, highlighting the selectivity of the compound.

First Phosphorylation: A Viral-Specific Step

The initial and rate-limiting step in the activation of this compound is its monophosphorylation, which is selectively catalyzed by the Epstein-Barr virus thymidine kinase (EBV TK). This viral enzyme-dependency is a key factor in the compound's selective antiviral activity. This compound is a preferential substrate for EBV TK and is not significantly phosphorylated by human cytosolic or mitochondrial thymidine kinases.[1]

Subsequent Phosphorylations by Host Cell Kinases

Once L-I-OddUMP is formed, it is further phosphorylated to the diphosphate (L-I-OddUDP) and triphosphate (L-I-OddUTP) forms by host cellular kinases. It is proposed that human thymidylate kinase (dTMP kinase) catalyzes the conversion of L-I-OddUMP to L-I-OddUDP, and human nucleoside-diphosphate kinase (NDP kinase) subsequently catalyzes the formation of the active L-I-OddUTP.

Quantitative Data

The following tables summarize the available quantitative data on the phosphorylation of this compound.

Table 1: Kinetic Parameters for the First Phosphorylation of this compound by EBV Thymidine Kinase

| Substrate | Enzyme | Km (µM) | Relative Vmax (Compared to dThd) | Reference |

| This compound | EBV TK | 5.5 | 2.5-fold higher | [1] |

| dThd | EBV TK | 4.5 | 1.0 | [1] |

Table 2: Substrate Specificity of this compound Phosphorylation

| Enzyme | Substrate | Phosphorylation Activity | Reference |

| EBV Thymidine Kinase | This compound | High | [1] |

| Human Mitochondrial dPydK | This compound | Not detected | [1] |

| Human Cytoplasmic TK | This compound | Not detected | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the cellular uptake and phosphorylation of this compound.

Cellular Uptake Assay using Radiolabeled this compound

This protocol describes a general method for quantifying the uptake of radiolabeled this compound into cultured cells.

Materials:

-

Radiolabeled this compound (e.g., [³H]-L-I-OddU or [¹⁴C]-L-I-OddU)

-

Cultured cells (e.g., EBV-infected B-lymphocytes)

-

Cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

Scintillation fluid

-

Cell lysis buffer (e.g., RIPA buffer)

-

Scintillation counter

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a predetermined density and allow them to adhere and grow to the desired confluency.

-

Pre-incubation: Wash the cells with pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Initiation of Uptake: Add the radiolabeled this compound solution (at various concentrations for kinetic studies) to the cells and incubate at 37°C for specific time intervals.

-

Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells multiple times with ice-cold PBS.

-

Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the intracellular concentration of this compound based on the measured radioactivity and the specific activity of the radiolabeled compound. For kinetic analysis, plot uptake rates against substrate concentration and fit the data to Michaelis-Menten kinetics to determine Vmax and Km.

In Vitro Phosphorylation Assay

This protocol details a method to measure the phosphorylation of this compound by purified enzymes.

Materials:

-

Purified EBV Thymidine Kinase, human dTMP kinase, or human NDP kinase

-

This compound, L-I-OddUMP, or L-I-OddUDP

-

ATP (adenosine triphosphate)

-

Reaction buffer (containing MgCl₂, DTT, etc.)

-

[γ-³²P]ATP (for radioactive detection) or non-radioactive ATP

-

Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system

-

Phosphorimager (for radioactive detection) or UV detector (for HPLC)

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, the appropriate kinase, the substrate (this compound, L-I-OddUMP, or L-I-OddUDP), and ATP (either radiolabeled or non-radioactive).

-

Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period.

-

Termination: Stop the reaction by adding a quenching solution (e.g., EDTA or by heating).

-

Analysis of Products:

-

TLC Analysis (Radioactive): Spot the reaction mixture onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the substrate from the phosphorylated product. Visualize and quantify the radioactive spots using a phosphorimager.

-

HPLC Analysis (Non-radioactive): Inject the reaction mixture into an HPLC system equipped with a suitable column (e.g., anion-exchange) and a UV detector. Separate and quantify the substrate and product peaks based on their retention times and peak areas.

-

-

Data Analysis: Calculate the rate of phosphorylation based on the amount of product formed over time. For kinetic studies, vary the substrate concentration to determine Km and Vmax.

Analysis of Intracellular Metabolites by HPLC

This protocol outlines a method to extract and quantify this compound and its phosphorylated metabolites from cells.

Materials:

-

Cells treated with this compound

-

Perchloric acid or methanol for extraction

-

HPLC system with an anion-exchange column and UV detector

-

Standards for this compound, L-I-OddUMP, L-I-OddUDP, and L-I-OddUTP

Procedure:

-

Cell Treatment: Incubate cultured cells with this compound for a specified time.

-

Metabolite Extraction: Wash the cells with ice-cold PBS and then extract the intracellular metabolites by adding cold perchloric acid or methanol.

-

Neutralization and Preparation: Neutralize the perchloric acid extracts with a base (e.g., KOH) and centrifuge to remove the precipitate. Filter the supernatant before HPLC analysis. For methanol extracts, evaporate the solvent and resuspend the residue in the mobile phase.

-

HPLC Analysis: Inject the prepared extract into the HPLC system. Use a gradient elution program to separate this compound and its phosphorylated metabolites.

-

Quantification: Identify and quantify the peaks corresponding to this compound, L-I-OddUMP, L-I-OddUDP, and L-I-OddUTP by comparing their retention times and peak areas to those of the known standards.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the cellular uptake and phosphorylation of this compound.

Caption: Logical workflow of this compound cellular uptake and activation.

Caption: Enzymatic phosphorylation cascade of this compound.

Caption: General experimental workflow for studying this compound.

Conclusion and Future Directions

The antiviral activity of this compound is intrinsically linked to its efficient cellular uptake and subsequent multi-step phosphorylation to its active triphosphate form. The selective initial phosphorylation by EBV thymidine kinase provides a strong basis for its targeted antiviral effect. While significant progress has been made in understanding the initial activation step, further research is warranted in several key areas. The definitive identification of the specific human nucleoside transporters responsible for this compound uptake and the detailed kinetic characterization of the second and third phosphorylation steps by human kinases are critical knowledge gaps. Addressing these questions will not only provide a more complete picture of this compound's mechanism of action but will also furnish invaluable insights for the rational design of more effective and safer nucleoside analog-based antiviral therapies. The experimental protocols and data presented in this guide offer a solid foundation for pursuing these future research endeavors.

References

Methodological & Application

Application Notes and Protocols for L-I-OddU Treatment of EBV-Positive Cell Lines

Introduction

Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, is associated with several malignancies, including Burkitt lymphoma, Hodgkin lymphoma, and nasopharyngeal carcinoma. The development of selective antiviral agents is crucial for therapeutic strategies targeting these EBV-associated diseases. L-I-OddU (β-l-5-Iododioxolane uracil) is a potent and highly selective nucleoside analog that demonstrates significant anti-EBV activity with minimal cytotoxicity.[1][2]

These application notes provide a comprehensive overview of the this compound protocol for use in EBV-positive cell lines, intended for researchers, scientists, and professionals in drug development. The document outlines the mechanism of action, experimental protocols for cell culture and treatment, and methods for assessing antiviral efficacy.

Mechanism of Action

This compound exerts its antiviral effects by targeting the EBV lytic replication cycle. The compound is a prodrug that requires activation by the viral-encoded thymidine kinase (TK).[1][2] Once inside an EBV-infected cell undergoing lytic replication, the EBV TK preferentially phosphorylates this compound into this compound monophosphate. Cellular kinases then further convert it to the active triphosphate form. This active metabolite acts as a competitive inhibitor of the EBV DNA polymerase, suppressing the synthesis of replicative viral DNA and inhibiting the production of new virions.[1][2] The dependence on the viral TK for initial phosphorylation accounts for its high selectivity and low cytotoxicity in uninfected cells.[1]

References

Application Notes and Protocols for L-I-OddU in Viral Replication Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-I-OddU (β-L-5-Iododioxolane Uracil) is a potent nucleoside analog with demonstrated antiviral activity, particularly against Epstein-Barr virus (EBV). As a selective inhibitor of viral DNA replication, this compound serves as a valuable tool in virology research and antiviral drug development. These application notes provide detailed protocols for utilizing this compound in various viral replication assays to assess its efficacy and mechanism of action.

Mechanism of Action

This compound exerts its antiviral effect by targeting viral DNA synthesis. As a nucleoside analog, it requires intracellular phosphorylation to its active triphosphate form (this compound-TP). This process is initiated by viral-specific thymidine kinase, contributing to the compound's selectivity for virus-infected cells. The active this compound-TP then competes with the natural deoxyuridine triphosphate (dUTP) for incorporation into the elongating viral DNA chain by the viral DNA polymerase. Upon incorporation, this compound acts as a chain terminator, halting further DNA synthesis and thereby inhibiting viral replication.[1]

Caption: Mechanism of this compound antiviral activity.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound and related L-nucleoside analogs.

| Compound | Virus | Assay | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| This compound | Epstein-Barr Virus (EBV) | DNA Hybridization | H1 cells | 0.03 | >100 (1000 nM) | >3333 | [1] |

| L-BHDU | Varicella-Zoster Virus (VZV) | Plaque Reduction | Human Foreskin Fibroblasts | 0.25 | >200 | >800 | |

| L-BHDU | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction | Human Foreskin Fibroblasts | - | >200 | - | |

| L-FMAU | Hepatitis B Virus (HBV) | DNA Analysis | 2.2.15 cells | 0.1 | >200 | >2000 | |

| L-FMAU | Epstein-Barr Virus (EBV) | - | - | Active | - | - |

Experimental Protocols

Cytotoxicity Assay

This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for differentiating antiviral effects from general cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.

Materials:

-

Host cells appropriate for the virus of interest

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

-

Seed host cells into a 96-well plate at a density that will result in 80-90% confluency at the end of the assay. Incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be non-toxic (typically ≤0.5%).

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include cell control (medium only) and solvent control (medium with the highest concentration of DMSO) wells.

-

Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate the plate overnight in the dark at room temperature to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the cell control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of viability against the drug concentration.

Plaque Reduction Assay

This assay is the gold standard for measuring the inhibition of viral infectivity by quantifying the reduction in the number of viral plaques.

Materials:

-

Confluent monolayer of host cells in 6- or 12-well plates

-

Virus stock of known titer (PFU/mL)

-

This compound stock solution

-

Overlay medium (e.g., medium with 0.5-1.2% methylcellulose or agarose)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

Protocol:

Caption: Workflow for the Plaque Reduction Assay.

Detailed Steps:

-

Seed host cells in 6- or 12-well plates and grow until a confluent monolayer is formed.

-

Prepare serial dilutions of the virus stock in serum-free medium to achieve approximately 50-100 plaque-forming units (PFU) per well.

-

Aspirate the growth medium from the cells and infect the monolayer with the virus dilution. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

During the incubation, prepare the overlay medium containing serial dilutions of this compound at 2x the final desired concentration.

-

After the adsorption period, aspirate the virus inoculum and gently add the overlay medium containing this compound. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Incubate the plates at 37°C for a period that allows for plaque formation (typically 3-10 days, depending on the virus).

-

Once plaques are visible, fix the cells with 10% formalin for at least 30 minutes.

-

Remove the overlay and the fixative, and stain the cell monolayer with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The 50% effective concentration (EC₅₀) is determined by plotting the percentage of plaque reduction against the drug concentration.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced damage known as the cytopathic effect.

Materials:

-

Host cells

-

Virus stock

-

This compound stock solution

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo® or a tetrazolium salt like MTS)

-

Microplate reader

Protocol:

References

Application Notes and Protocols for L-I-OddU in the Inhibition of EBV-Induced Transformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, is associated with a range of malignancies, including Burkitt's lymphoma, Hodgkin's lymphoma, and post-transplant lymphoproliferative disorders. A key event in EBV pathogenesis is the transformation of infected B-lymphocytes into immortalized lymphoblastoid cell lines (LCLs). This process is driven by the expression of a set of viral latent proteins that hijack cellular signaling pathways, leading to uncontrolled proliferation and survival. L-I-OddU (β-L-5-Iododioxolane uracil) is a potent and selective anti-EBV agent that offers a promising avenue for therapeutic intervention.[1] These application notes provide detailed information and protocols for utilizing this compound to inhibit EBV-induced B-cell transformation.

Mechanism of Action

This compound is a nucleoside analog that exerts its antiviral activity by suppressing replicative EBV DNA and viral protein synthesis.[1] Its mechanism is dependent on the Epstein-Barr virus thymidine kinase (EBV-TK), which phosphorylates this compound to its monophosphate form. Subsequent phosphorylation to the active triphosphate metabolite allows it to interfere with viral DNA replication. By inhibiting the lytic phase of the EBV life cycle, this compound effectively reduces the production of new virions, which is a prerequisite for the efficient transformation of B-cells. While direct inhibition of the transformation process itself has not been quantitatively detailed in the available literature, the potent inhibition of viral replication is the basis for its ability to prevent EBV-induced B-cell immortalization.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound's anti-EBV activity and cytotoxicity.

| Parameter | Value | Cell Line(s) | Reference |

| EC50 (50% Effective Concentration) | 0.03 µM | Not Specified | [1] |

| CC50 (50% Cytotoxic Concentration) | 1000 nM (1 µM) | Not Specified | [1] |

| Selectivity Index (CC50/EC50) | >33,333 | Not Specified | [1] |

Signaling Pathways in EBV-Induced Transformation

EBV-induced transformation of B-lymphocytes is a complex process involving the dysregulation of multiple cellular signaling pathways. The EBV latent membrane protein 1 (LMP1) is a key viral oncoprotein that mimics a constitutively active CD40 receptor, a member of the tumor necrosis factor receptor (TNFR) superfamily.[2][3] LMP1 plays a crucial role in driving cell proliferation and survival by activating two major signaling cascades: the PI3K/Akt pathway and the NF-κB pathway.[4][5][6][7]

The diagram below illustrates the central role of LMP1 in activating these pro-survival and proliferative pathways.

Caption: EBV LMP1 signaling pathways driving B-cell transformation.

Experimental Protocols

The following protocols provide a framework for investigating the inhibitory effects of this compound on EBV-induced B-cell transformation.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Induction of Epstein-Barr Virus Latent Membrane Protein 1 by a Lytic Transactivator Rta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EBV LMP1: New and shared pathways to NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of the PI3K/Akt pathway in Epstein-Barr virus-induced cancers and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Signaling pathways of EBV-induced oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epstein-Barr virus latent membrane protein 1 (LMP1) activates the phosphatidylinositol 3-kinase/Akt pathway to promote cell survival and induce actin filament remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: L-I-OddU as a Tool for Studying Epstein-Barr Virus (EBV) DNA Polymerase

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-I-OddU (β-l-5-Iododioxolane uracil) is a potent and highly selective nucleoside analog inhibitor of Epstein-Barr virus (EBV) replication.[1] Its mechanism of action is contingent on the viral-encoded thymidine kinase (TK), making it a valuable tool for specifically studying EBV enzymatic activity and developing targeted antiviral therapies.[1][2] This document provides detailed application notes, experimental protocols, and data to facilitate the use of this compound in research and drug development settings.

Mechanism of Action

This compound exerts its antiviral effect through a multi-step intracellular activation process that culminates in the inhibition of the EBV DNA polymerase. This process is initiated by the phosphorylation of this compound to its monophosphate form (L-I-OddUMP) by the EBV thymidine kinase (EBV-TK).[1] Subsequent phosphorylations by cellular kinases yield the active triphosphate metabolite, L-I-OddUTP.[1][2] L-I-OddUTP then acts as a competitive inhibitor of the natural substrate, dTTP, for the EBV DNA polymerase, leading to the termination of viral DNA chain elongation and the suppression of viral replication.[2] The selectivity of this compound is attributed to its preferential phosphorylation by the viral TK over cellular kinases.[1]

Data Presentation

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

| Compound | EC50 (µM) vs. EBV | CC50 (µM) | Selectivity Index (SI) |

| This compound | 0.03[1][2] | 1000[2] | >33,333 |

| Acyclovir (ACV) | >50[1] | Not specified | Not applicable |

EC50 (50% effective concentration) is the concentration of the compound required to inhibit EBV replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that results in a 50% reduction in cell viability. Selectivity Index (SI) is calculated as CC50/EC50.

Table 2: Phosphorylation of this compound by Viral and Cellular Kinases

| Kinase | Substrate | Relative Phosphorylation Rate (%) |

| EBV Thymidine Kinase (TK) | This compound | 250 (relative to dThd)[1] |

| EBV Thymidine Kinase (TK) | Thymidine (dThd) | 100[1] |

| Human mitochondrial dPydK | This compound | Not detected[1] |

| Human cytoplasmic TK | This compound | Not detected[1] |

Data adapted from Kira T, et al. (2000).[1]

Mandatory Visualizations

Caption: Mechanism of action of this compound.

Caption: Workflow for determining the antiviral activity of this compound.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC50) of this compound against EBV

Objective: To determine the concentration of this compound that inhibits EBV replication by 50%.

Materials:

-

EBV-producing cell line (e.g., P3HR-1)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Viral DNA extraction kit

-

qPCR master mix, primers, and probe for a conserved EBV gene (e.g., BALF5)

-

Real-time PCR instrument

Procedure:

-

Cell Seeding: Seed P3HR-1 cells at a density of 1 x 105 cells/mL in a 96-well plate (100 µL/well).

-

Drug Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 10 µM down to 0.001 µM. Include a no-drug control (vehicle only, e.g., DMSO).

-

Treatment: Add 100 µL of the diluted this compound or control to the appropriate wells, resulting in a final volume of 200 µL.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

Harvesting: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect 150 µL of the supernatant for viral DNA extraction.

-

DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

-

qPCR Analysis: Quantify the number of EBV genome copies in each sample by real-time PCR using primers and a probe specific for a conserved EBV gene.

-

Data Analysis: Determine the percentage of inhibition of viral replication for each this compound concentration relative to the no-drug control. Calculate the EC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cytotoxicity Assay (CC50) of this compound

Objective: To determine the concentration of this compound that reduces the viability of the host cells by 50%.

Materials:

-

EBV-negative B-lymphocyte cell line (e.g., BJAB) or the same cell line used for the antiviral assay.

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells at a density of 1 x 105 cells/mL in a 96-well plate (100 µL/well).

-

Drug Preparation and Treatment: Prepare and add serial dilutions of this compound as described in Protocol 1.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the no-drug control. Determine the CC50 value by non-linear regression analysis.

Protocol 3: In Vitro EBV DNA Polymerase Inhibition Assay

Objective: To assess the direct inhibitory effect of this compound triphosphate (L-I-OddUTP) on the activity of EBV DNA polymerase.

Materials:

-

Purified recombinant EBV DNA polymerase (catalytic subunit BALF5 and processivity factor BMRF1)

-

L-I-OddUTP

-

Activated calf thymus DNA (template/primer)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT, 100 µg/mL BSA)

-

Deoxynucleotide solution (dATP, dCTP, dGTP, dTTP)

-

[³H]-dTTP (radiolabeled tracer)

-

Glass fiber filters

-

Trichloroacetic acid (TCA) solution (10%)

-

Ethanol (70%)

-

Scintillation counter and fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, activated calf thymus DNA, dATP, dCTP, dGTP, a mix of cold dTTP and [³H]-dTTP, and varying concentrations of L-I-OddUTP. Include a no-inhibitor control.

-

Enzyme Addition: Initiate the reaction by adding the purified EBV DNA polymerase holoenzyme.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by spotting the reaction mixture onto glass fiber filters and immersing them in ice-cold 10% TCA.

-

Washing: Wash the filters three times with 10% TCA and once with 70% ethanol to remove unincorporated nucleotides.

-

Drying and Counting: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition of DNA polymerase activity for each L-I-OddUTP concentration relative to the no-inhibitor control. Calculate the IC50 value.

Conclusion

This compound is a powerful and specific tool for the investigation of EBV DNA replication. Its high potency and selectivity, rooted in its preferential activation by the viral thymidine kinase, make it an ideal candidate for both basic research into the mechanisms of EBV replication and the development of novel anti-EBV therapeutics. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies.

References

Application Notes and Protocols for In Vivo Administration of Leflunomide in Animal Models

Disclaimer: Information regarding the specific compound "L-I-OddU" is not available in the public domain. Therefore, these application notes have been generated using Leflunomide as an illustrative example to demonstrate the required data presentation, protocol detail, and visualization format. Leflunomide is a known immunomodulatory and anti-tumor agent with published in vivo data.

Introduction

Leflunomide is an immunomodulatory drug primarily used in the treatment of rheumatoid arthritis. Its active metabolite, A77 1726, exhibits antiproliferative activity through two main mechanisms: the inhibition of de novo pyrimidine synthesis and the inhibition of tyrosine kinases.[1] Preclinical evaluation in animal models is a critical step to determine the efficacy, pharmacokinetics (PK), and safety profile of compounds like Leflunomide for potential oncological applications.[2][3] These studies typically utilize xenograft or syngeneic tumor models to assess the agent's anti-tumor activity in a living system.[4] This document provides an overview of the quantitative data, experimental protocols, and associated signaling pathways relevant to the in vivo administration of Leflunomide in animal models.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical in vivo studies of Leflunomide in cancer models.

Table 1: In Vivo Efficacy of Leflunomide in Xenograft Models

| Animal Model | Tumor Cell Line | Treatment Regimen | Key Efficacy Outcome | Reference |

| Nude Mice | C6 Glioma (PDGF Receptor-Overexpressing) | Not specified | Strong inhibition of tumor growth | [1] |

| Nude Mice | A431 (EGF Receptor-Overexpressing) | Not specified | Modest inhibition of tumor growth | [1] |

Table 2: Effect of Leflunomide on Biochemical Markers In Vivo

| Animal Model | Tumor Cell Line | Treatment | Effect on Pyrimidine Nucleotide Levels | Effect on PCNA-Positive Cells | Reference | |---|---|---|---|---| | Nude Mice | C6 Glioma | Leflunomide | Significant reduction | Significant reduction |[1] | | Nude Mice | A431 | Leflunomide | No effect | Not specified |[1] | | Nude Mice | C6 Glioma | Leflunomide + Uridine | Levels normalized | Partial reversal of inhibition |[1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo experiments.[5]

Animal Models and Tumor Implantation

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are commonly used.[6]

-

Animal Selection: Immunocompromised mice (e.g., Athymic Nude, SCID) are typically used for xenograft models to prevent rejection of human tumor cells.[4]

-

Cell Culture: Human cancer cell lines (e.g., C6 glioma, A431) are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium.

-

Implantation:

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before initiating treatment. Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.

Drug Formulation and Administration

-

Formulation: Leflunomide must be dissolved in a vehicle appropriate for the chosen route of administration. The choice of excipients is critical for solubility and tolerability.[7]

-

Route of Administration: Common routes include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).[7][8]

-

Oral (PO): Can be administered by gavage or, to minimize stress, incorporated into flavored jelly for voluntary consumption by trained animals.[9][10]

-

Intraperitoneal (IP): Injections are typically administered into the lower right abdominal quadrant, aspirating before injection to avoid the bladder or GI tract.[8]

-

-

Dosing:

Toxicology and Safety Assessment

Throughout the study, it is essential to monitor for signs of toxicity.

-

Clinical Observations: Daily observation of animals for changes in behavior, appearance, or signs of distress.

-

Body Weight: Record animal body weight 2-3 times per week. Significant weight loss (>15-20%) is a common endpoint criterion.[5]

-

Necropsy: At the study endpoint, perform a gross necropsy to examine major organs for any abnormalities.

-

Histopathology: Collect major organs (liver, kidney, spleen, etc.) and tumors for histopathological analysis to assess for tissue damage or drug-related changes.

Signaling Pathways

The in vivo anti-tumor effects of Leflunomide's active metabolite, A77 1726, are attributed to its inhibition of key signaling pathways. In tumors like C6 glioma that overexpress the Platelet-Derived Growth Factor (PDGF) receptor, inhibition of this receptor's tyrosine kinase activity is a primary mechanism.[1] This action blocks downstream signaling cascades that promote cell proliferation and survival.

References

- 1. In vitro and in vivo antitumor activity of a novel immunomodulatory drug, leflunomide: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

- 4. Antitumor efficacy of new compounds - Enamine [enamine.net]

- 5. Analysis of rodent growth data in toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. parazapharma.com [parazapharma.com]

- 8. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 9. Voluntary oral administration of drugs in mice [protocols.io]

- 10. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

Application Notes and Protocols for L-I-OddU in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-I-OddU (β-L-5-Iododioxolane uracil) is a potent and selective nucleoside analog with significant antiviral activity against the Epstein-Barr virus (EBV), a human herpesvirus linked to various malignancies.[1] These application notes provide detailed protocols for the in vitro evaluation of this compound, including its dosage, cytotoxicity, and mechanism of action. The provided methodologies are intended to guide researchers in designing and executing robust experiments to assess the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its antiviral effect by targeting EBV-infected cells that are undergoing lytic replication. The selectivity of this compound is attributed to its requirement for phosphorylation by the EBV-encoded thymidine kinase (EBV-TK), an enzyme present in cells where the virus is actively replicating.[1] Once phosphorylated to its monophosphate form, it is further converted to the active triphosphate metabolite by host cell kinases. This active form is believed to interfere with the EBV DNA polymerase, thereby suppressing viral DNA synthesis and the production of new virions.[1]

References

Application Notes and Protocols for Combining L-I-OddU (Clevudine) with Other Antiviral Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-I-OddU, also known as Clevudine, is a nucleoside analog with potent antiviral activity against the Hepatitis B Virus (HBV).[1][2] As with many antiviral therapies, combination strategies are often employed to enhance efficacy, reduce the emergence of drug-resistant strains, and manage long-term treatment.[3] This document provides detailed application notes and protocols for studying the combination of Clevudine with other antiviral agents, focusing on in vitro methodologies for assessing synergistic, additive, and antagonistic interactions.

Clevudine is a thymidine analog that, in its active triphosphate form, inhibits the HBV DNA polymerase.[4] Its unique non-competitive mechanism of action suggests potential for synergistic interactions when combined with other nucleoside/nucleotide analogs that act as competitive inhibitors.[5][6]

Quantitative Data Summary

The following tables summarize the 50% inhibitory concentration (IC50) values for Clevudine and other antiviral agents against HBV in various in vitro systems. These values are essential for designing combination studies, as they inform the concentration ranges to be tested in checkerboard assays.

Table 1: In Vitro Anti-HBV IC50 of Clevudine (this compound)

| Cell Line | IC50 (µM) | Reference |

| HepG2 2.2.15 / HepAD38 | 0.1 | [7] |

Table 2: In Vitro Anti-HBV IC50 of Potential Combination Agents

| Antiviral Agent | Cell Line | IC50 | Reference |

| Entecavir | HepG2 | 3.75 nM | [8] |

| Lamivudine | HepG2 2.2.15 | 0.0016 µg/mL | [9] |

| HuH-7 | IC50 values for lamivudine-susceptible HBV are provided in the source. | [10] | |

| Adefovir | HepG2 2.2.15 | 0.003 µg/mL (9-day exposure) | [9] |

| Primary Duck Hepatocytes | 0.01 µM | [11] | |

| Tenofovir | HepG2 2.2.15 | 0.03 µg/mL (9-day exposure) | [9] |

| HepG2 2.2.15 | 1.1 µM | [12] | |

| Huh7 | 2.7 ± 0.1 µM (Wild-Type HBV) | [13] | |

| Telbivudine | Hepatoma cell lines | 0.05 - 0.65 µM | [14] |

Note: IC50 values can vary depending on the cell line, experimental conditions, and assay method.

Interaction Profile of Clevudine with Other Antivirals

In vitro studies using the HepAD38 cell line have demonstrated the following interactions with Clevudine[3]:

-

Synergistic Effect:

-

Entecavir

-

Lamivudine

-

Adefovir

-

Tenofovir

-

-

Antagonistic Effect:

-

Telbivudine

-

The antagonism between Clevudine and Telbivudine is attributed to competition for cellular uptake and subsequent phosphorylation by cellular kinases, which is necessary for their activation.[3]

Experimental Protocols

Protocol 1: In Vitro Antiviral Synergy Assay using the Checkerboard Method

This protocol outlines a method to assess the combined antiviral effects of Clevudine and another antiviral agent against HBV in a continuous human hepatoma cell line that constitutively expresses HBV (e.g., HepAD38 or HepG2 2.2.15).

1. Materials

-

HepAD38 or HepG2 2.2.15 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and G418.

-

Clevudine (this compound)

-

Combination antiviral agent

-

96-well cell culture plates

-

Cell lysis buffer

-

DNA extraction kit

-

Reagents for real-time quantitative PCR (qPCR) for HBV DNA

-

Cell viability assay kit (e.g., CellTiter-Glo®)

2. Cell Culture and Seeding

-